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Compound of Interest |

4-(4-(2,3-dihydrobenzo(1,4)dioxin-
Compound Name: 6-yl)-5-pyridin-2-yl-1H-imidazol-2-

yl)benzamide

Cat. No.: B1669709

\ J

For Researchers, Scientists, and Drug Development Professionals

Abstract

D4476 is a potent and selective, cell-permeant small molecule inhibitor of Casein Kinase 1
(CK1) and Transforming Growth Factor-beta type | receptor (TGF-BRI), also known as Activin
Receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the
chemical structure, synthesis, and biological activity of D4476, intended to serve as a technical
resource for researchers in pharmacology and drug discovery. The information compiled herein
includes its chemical properties, detailed experimental protocols for its biological evaluation,
and a summary of its known effects on key signaling pathways.

Compound Structure and Properties

D4476, with the IUPAC name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-
imidazol-2-yl]benzamide, is a triaryl-substituted imidazole.[1][2] Its chemical and physical
properties are summarized in the table below.
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Property Value Reference
4-[4-(2,3-dihydro-1,4-
benzodioxin-6-yl)-5-(2-

IUPAC Name o T [1]I2]
pyridinyl)-1H-imidazol-2-
yl]lbenzamide

Molecular Formula C23H18N403 [2]

Molecular Weight 398.41 g/mol [11[2]

CAS Number 301836-43-1 [2][3]

Appearance Solid [4]

Purity >98% (HPLC) [1][2]

Solubility Soluble in DMSO to 100 mM [4]

Synthesis

The synthesis of D4476, a triaryl-substituted imidazole, can be achieved through a multi-step

process. A plausible synthetic route, based on established methods for similar compounds,

involves the Radziszewski imidazole synthesis. This involves the condensation of a 1,2-

dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium

acetate).

A proposed workflow for the synthesis of D4476 is outlined below:
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Starting Materials Reaction Steps Intermediate & Final Product
Ammonium Acetate Step 3: Hydrolysis of Nitrile DD
P 3: Rydroly: < 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-ylJbenzamide

A4
Step 2: Radzi: i Imidazole Synthesis a0 adi L/ i s N B o Lo o
4-Cyanc yde (Condensation Reaction) » 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]benzonitrile|
. Step 1: Formation of Diketone " - - .
2-Pyridinecarboxaldehyde (Oxidation of Benzoin Condensation Product) 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)ethane-1,2-dione|

2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde

Click to download full resolution via product page

Proposed synthetic workflow for D4476.

Biological Activity and Quantitative Data

D4476 is a selective inhibitor of Casein Kinase 1 (CK1) and the TGF-[3 type-I receptor (ALK5).
[1] It exhibits significantly greater selectivity for these kinases over others, such as SAPK2/p38.

[1]
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Target ICso0 Assay Conditions Reference

Casein Kinase 1
(CK1) from

) 200 nM Cell-free assay [5]
Schizosaccharomyces
pombe
Casein Kinase 16
300 nM Cell-free assay [5]
(CK10)
TGF-f3 type-I receptor
Pyp P 500 nM Cell-free assay [5]
(ALKb5)
p38a MAPK 5.8 uM Not specified [4]
PKd1 9.1 uM Not specified [4]

Experimental Protocols
Casein Kinase 1 (CK1) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of D4476 against
CK15o.

Materials:
e CK10 enzyme (5-20 m-units)
e Substrate peptide: RRKDLHDDEEDEAMSITA

e Assay buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v)
Triton X-100

o [y-BPJATP
e 10 mM Magnesium Acetate
¢ 0.5 M Orthophosphoric Acid

e P30 filtermats
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75 mM Phosphoric Acid
Methanol
Scintillation counter

Biomek 2000 Laboratory Automation Workstation

Procedure:

Prepare a reaction mixture (25 pL total volume) containing CK19, the substrate peptide (0.5
mM), and varying concentrations of D4476 in the assay buffer.

Initiate the kinase reaction by adding MgATP (10 mM Magnesium Acetate, 0.1 mM [y-
33PJATP).

Incubate the reaction mixture for 40 minutes at room temperature (21°C).

Stop the reaction by adding 5 pL of 0.5 M orthophosphoric acid.

Spot an aliquot of the reaction mixture onto P30 filtermats.

Wash the filtermats four times with 75 mM phosphoric acid to remove unincorporated ATP.
Wash the filtermats once with methanol.

Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition at each D4476 concentration and determine the I1Cso
value.[1][5]

Cell Viability (MTT) Assay

This protocol outlines the procedure to assess the cytotoxic effects of D4476 on multiple

myeloma (MM) cell lines.

Materials:

« MM cell lines (e.g., MM1S, RPMI8226, U266)
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Culture media

D4476

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

96-well plates

Spectrophotometer
Procedure:

e Seed MM cells in triplicate into 96-well plates at an appropriate density in 100 pL of culture
media.

e Add D4476 at various concentrations (e.g., 0, 5, 10, 20, 30, 40, and 50 uM) in 100 pL of
culture media to the respective wells.

 Incubate the plates for 72 hours.

e Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of
formazan crystals.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
e Measure the absorbance at 570 nm using a spectrophotometer.
» Calculate cell viability as a percentage of the untreated control.[1][5]

Signaling Pathway Modulation

D4476 exerts its biological effects primarily through the inhibition of the Casein Kinase 1 and
TGF-f3 signaling pathways.

Casein Kinase 1 (CK1) Signaling Pathway

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including
Wnt signaling, circadian rhythms, and DNA repair. D4476's inhibition of CK1 can disrupt these
pathways. For instance, in the Wnt signaling pathway, CK1 is involved in the phosphorylation of
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-catenin, marking it for degradation. Inhibition of CK1 by D4476 can lead to the stabilization

and accumulation of (-catenin.
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Simplified Wnt/[3-catenin signaling pathway showing inhibition by D4476.

TGF-B Signaling Pathway
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The TGF-f3 signaling pathway regulates numerous cellular processes, including cell growth,
differentiation, and apoptosis. D4476 inhibits ALK5, the type | receptor for TGF-[3, thereby
blocking the downstream signaling cascade involving the phosphorylation of SMAD proteins.
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Simplified TGF-£3 signaling pathway showing inhibition by D4476.

Conclusion

D4476 is a valuable research tool for investigating the roles of Casein Kinase 1 and the TGF-[3
signaling pathway in various biological processes. Its selectivity and cell-permeability make it
suitable for both in vitro and in-cell-based assays. This guide provides essential technical
information to aid researchers in the effective utilization of D4476 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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